molecular formula C13H15NOS B1611446 (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate CAS No. 737000-91-8

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate

Cat. No.: B1611446
CAS No.: 737000-91-8
M. Wt: 233.33 g/mol
InChI Key: XPXSISUCDSDZAB-STQMWFEESA-N
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Description

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate is a chemical compound with the molecular formula C14H17NOS It is known for its unique structural features, which include a benzyloxy group attached to a cyclopentyl ring, and an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate typically involves the reaction of (1S,2S)-(+)-2-benzyloxycyclopentanol with a suitable isothiocyanate reagent. One common method involves the use of thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The isothiocyanate group can be reduced to form amines or other reduced sulfur-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Major Products

    Nucleophilic Substitution: Thioureas.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines or other reduced sulfur-containing compounds.

Scientific Research Applications

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thioureas and other derivatives. The isothiocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and thiols. This reactivity is exploited in various synthetic and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    (1S,2S)-(+)-2-Benzyloxycyclopropyl isothiocyanate: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.

Uniqueness

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate is unique due to its specific ring size and the presence of both a benzyloxy group and an isothiocyanate group

Properties

IUPAC Name

[(1S,2S)-2-isothiocyanatocyclopentyl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c16-10-14-12-7-4-8-13(12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXSISUCDSDZAB-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474512
Record name (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-91-8
Record name [[[(1S,2S)-2-Isothiocyanatocyclopentyl]oxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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